molecular formula C14H12N4O3 B14868811 2-(2-(4-Acetyl-1H-1,2,3-triazol-1-YL)ethyl)isoindoline-1,3-dione

2-(2-(4-Acetyl-1H-1,2,3-triazol-1-YL)ethyl)isoindoline-1,3-dione

Cat. No.: B14868811
M. Wt: 284.27 g/mol
InChI Key: LBFMZOMIGMIBHQ-UHFFFAOYSA-N
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Description

2-[2-(4-ACETYL-1H-1,2,3-TRIAZOL-1-YL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a compound that combines the structural features of both triazole and isoindole. Triazoles are known for their stability and biological activity, while isoindoles are recognized for their aromaticity and potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-ACETYL-1H-1,2,3-TRIAZOL-1-YL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves the reaction of azidoacetamides with β-ketoesters and acetylacetone. This reaction is carried out under mild conditions in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO), yielding the desired triazole derivatives .

Industrial Production Methods

the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-ACETYL-1H-1,2,3-TRIAZOL-1-YL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[2-(4-ACETYL-1H-1,2,3-TRIAZOL-1-YL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-ACETYL-1H-1,2,3-TRIAZOL-1-YL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity. The isoindole moiety contributes to the compound’s aromaticity and stability, facilitating its interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-ACETYL-1H-1,2,3-TRIAZOL-1-YL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its combination of triazole and isoindole structures, which confer both stability and biological activity. This dual functionality makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

2-[2-(4-acetyltriazol-1-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C14H12N4O3/c1-9(19)12-8-17(16-15-12)6-7-18-13(20)10-4-2-3-5-11(10)14(18)21/h2-5,8H,6-7H2,1H3

InChI Key

LBFMZOMIGMIBHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(N=N1)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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